molecular formula C16H16O B6316983 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone CAS No. 677022-27-4

1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B6316983
CAS No.: 677022-27-4
M. Wt: 224.30 g/mol
InChI Key: UBMOPBKMERPGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone is an organic compound belonging to the class of aromatic ketones It features a biphenyl structure with two methyl groups at the 3’ and 5’ positions and an ethanone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone typically involves the Friedel-Crafts acylation of 3’,5’-dimethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Reduction: The ethanone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Nitration: Nitro derivatives of the biphenyl compound.

    Reduction: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanol.

    Oxidation: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanoic acid.

Scientific Research Applications

1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone exerts its effects depends on the specific application. In chemical reactions, the compound acts as an electrophile or nucleophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Biphenyl: A simpler aromatic hydrocarbon without the ethanone group.

    4-Acetylbiphenyl: Similar structure but without the methyl groups.

    3’,5’-Dimethylbiphenyl: Lacks the ethanone group.

Properties

IUPAC Name

1-[4-(3,5-dimethylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMOPBKMERPGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.